molecular formula C12H13BrO B15320471 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol CAS No. 2098588-51-1

1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol

Cat. No.: B15320471
CAS No.: 2098588-51-1
M. Wt: 253.13 g/mol
InChI Key: LFPOZPJMYOBWNN-UHFFFAOYSA-N
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Description

1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a cyclopropyl ring, which is further bonded to another cyclopropyl ring bearing a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-bromophenylcyclopropane with diazo compounds in the presence of a rhodium catalyst. The reaction conditions often include:

    Solvent: Dichloromethane or toluene

    Temperature: Room temperature to reflux

    Catalyst: Dirhodium tetrakis-®-(1-(4-bromophenyl)-2,2-diphenylcyclopropanecarboxylate) (Rh2(R-BTPCP)4)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: Reduction to alkanes or alcohols using reducing agents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).

    Substitution: Halogenation or nucleophilic substitution reactions using reagents like NBS (N-Bromosuccinimide) or NaOH (Sodium hydroxide).

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at 0°C to room temperature.

    Substitution: NBS in CCl4 (Carbon tetrachloride) under UV light.

Major Products:

    Oxidation: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropanone.

    Reduction: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropanol.

    Substitution: Formation of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropyl halides.

Scientific Research Applications

1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a ligand in receptor binding studies and as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes or receptors, influencing biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(4-Bromophenyl)cyclopropanecarboxylic acid
  • 1-(4-Bromophenyl)cyclopropanamine
  • 1-(4-Bromophenyl)-2,2-diphenylcyclopropanecarboxylate

Comparison: 1-[1-(4-Bromophenyl)cyclopropyl]cyclopropan-1-ol is unique due to its dual cyclopropyl rings and hydroxyl group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials.

Properties

CAS No.

2098588-51-1

Molecular Formula

C12H13BrO

Molecular Weight

253.13 g/mol

IUPAC Name

1-[1-(4-bromophenyl)cyclopropyl]cyclopropan-1-ol

InChI

InChI=1S/C12H13BrO/c13-10-3-1-9(2-4-10)11(5-6-11)12(14)7-8-12/h1-4,14H,5-8H2

InChI Key

LFPOZPJMYOBWNN-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=C(C=C2)Br)C3(CC3)O

Origin of Product

United States

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